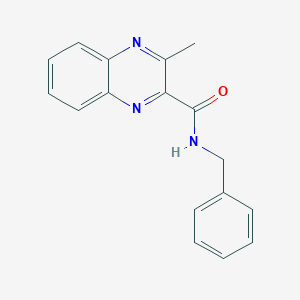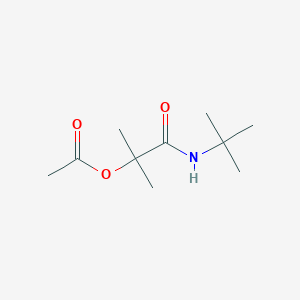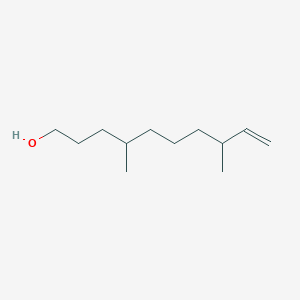
4,8-Dimethyldec-9-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethyldec-9-EN-1-OL is an organic compound with the molecular formula C({12})H({24})O It is characterized by the presence of a double bond at the 9th position and hydroxyl group at the 1st position, along with two methyl groups at the 4th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 4,8-Dimethyldec-9-EN-1-OL involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4,8-dimethylnon-1-ene and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield the desired alcohol.
Reaction Conditions
Solvent: Anhydrous ether
Temperature: Room temperature
Reagents: Magnesium, formaldehyde
-
Hydroboration-Oxidation: : Another synthetic route involves the hydroboration-oxidation of 4,8-dimethyldec-9-ene. This method involves the addition of borane to the double bond, followed by oxidation with hydrogen peroxide to form the alcohol.
Reaction Conditions
Solvent: Tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Reagents: Borane, hydrogen peroxide, sodium hydroxide
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure minimal by-products and maximum purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 4,8-Dimethyldec-9-EN-1-OL can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form the corresponding alkane. Catalytic hydrogenation using palladium on carbon is a typical method.
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the alcohol to a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: 4,8-Dimethyldec-9-enal (aldehyde) or 4,8-Dimethyldec-9-enoic acid (carboxylic acid).
Reduction: 4,8-Dimethyldecane.
Substitution: 4,8-Dimethyldec-9-en-1-yl chloride.
Scientific Research Applications
4,8-Dimethyldec-9-EN-1-OL has various applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
-
Biology: : The compound is studied for its potential biological activities. It can be used in the synthesis of bioactive molecules and as a model compound in biochemical studies.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceuticals.
-
Industry: : It is used in the production of fragrances and flavors due to its pleasant odor. It also finds applications in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which 4,8-Dimethyldec-9-EN-1-OL exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond. These functional groups participate in various reactions, such as nucleophilic substitution and electrophilic addition.
In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4,8-Dimethyldec-9-EN-1-OL can be compared with other similar compounds, such as:
4,8-Dimethylnon-1-ene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
4,8-Dimethyldecane: Saturated analog, lacks the double bond, resulting in different chemical properties.
4,8-Dimethyldec-9-enal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a double bond and a hydroxyl group, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
114088-40-3 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4,8-dimethyldec-9-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,11-13H,1,5-10H2,2-3H3 |
InChI Key |
AZPCBZUNLFOVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)C=C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


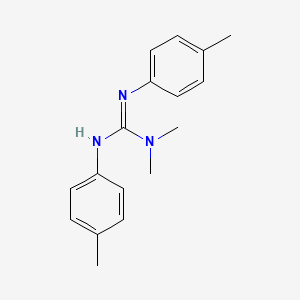

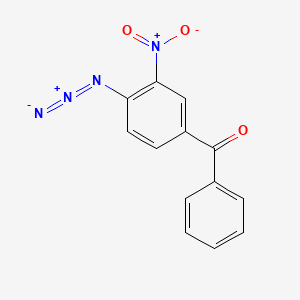
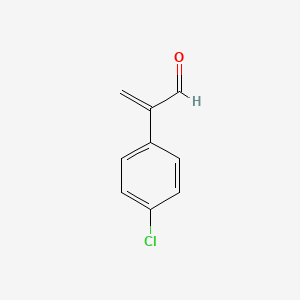
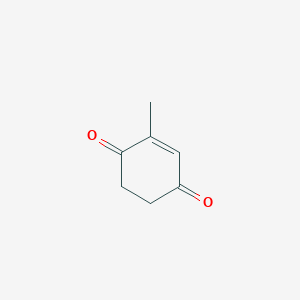
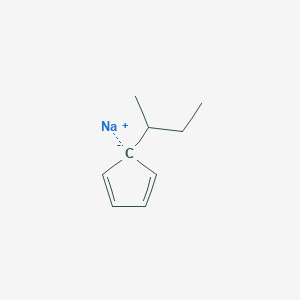
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)

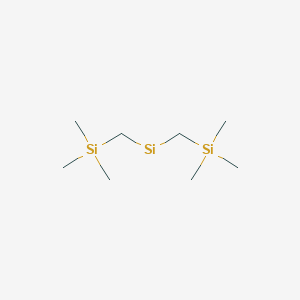
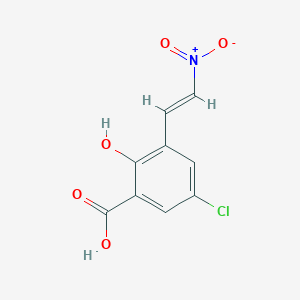
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
